molecular formula C7H10N2O2S B2411336 Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate CAS No. 59865-90-6

Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate

Cat. No.: B2411336
CAS No.: 59865-90-6
M. Wt: 186.23
InChI Key: UFMDSHIPWBSNCG-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate (CAS 59865-90-6) is a heterocyclic compound featuring a 1,3-thiazole ring substituted with an amino group at position 2, a methyl group at position 4, and an acetate ester linkage at position 5. The molecular formula is C₇H₁₀N₂O₂S , with a molecular weight of 186.23 g/mol. The IUPAC name reflects the systematic arrangement of substituents:

  • Thiazole core : A five-membered ring containing sulfur (position 1) and nitrogen (position 3).
  • Substituents :
    • Amino group (-NH₂) at position 2, contributing hydrogen-bonding capacity.
    • Methyl group (-CH₃) at position 4, enhancing steric and electronic effects.
    • Acetate ester (-O-CO-CH₃) at position 5, enabling reactivity in ester hydrolysis or nucleophilic substitutions.
Structural Feature Chemical Description Functional Impact
1,3-Thiazole ring Sulfur and nitrogen in a conjugated system Aromatic stability, π-electron delocalization
2-Amino substituent Electron-donating -NH₂ group Hydrogen bonding, nucleophilic reactivity
4-Methyl substituent Electron-withdrawing alkyl group Steric hindrance, electronic modulation
5-Acetate ester Ester functional group Hydrolysis susceptibility, electrophilic sites

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound are limited, structural analogs provide insights:

  • Dihedral angles : In related thiazole-acetate derivatives, the thiazole ring and ester group adopt dihedral angles of ~67°, minimizing steric clashes.
  • Hydrogen bonding : The amino group forms intermolecular hydrogen bonds (N–H···O or N–H···S), stabilizing crystal packing.
  • Conformational flexibility : The acetate ester may exhibit rotational isomerism around the C–O bond, though steric constraints from the thiazole ring limit free rotation.

Spectroscopic Identification Protocols

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Key NMR features (proton and carbon) include:

NMR Signal Chemical Shift (δ) Assignment
¹H NMR 1.5–2.0 ppm Methyl group (-CH₃) protons
2.5–3.0 ppm Thiazole ring methyl (-CH₃)
3.8–4.0 ppm Ester methyl (-OCH₃)
4.2–4.5 ppm Acetate methylene (-CH₂-)
6.5–7.0 ppm Amino proton (-NH₂) exchange
¹³C NMR 20–25 ppm M

Properties

IUPAC Name

methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-4-5(3-6(10)11-2)12-7(8)9-4/h3H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMDSHIPWBSNCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate involves its interaction with various molecular targets. The thiazole ring’s aromaticity and electron density make it a suitable candidate for binding to biological macromolecules. The compound can inhibit the growth of bacteria and fungi by interfering with their metabolic pathways, particularly those involving sulfur-containing enzymes .

Comparison with Similar Compounds

Uniqueness: Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an amino group, methyl group, and ester functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate is a thiazole derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological effects, including anticonvulsant, anticancer, and neuroprotective properties. This article synthesizes findings from diverse research studies to elucidate the biological activities associated with this compound.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C6H8N2O2S
  • Molecular Weight : 188.21 g/mol
  • CAS Number : 22349657

The thiazole ring is a critical component contributing to its biological activity, particularly in interactions with various biological targets.

Anticonvulsant Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant anticonvulsant effects. A study highlighted that certain thiazole analogues demonstrated effective anticonvulsant action with median effective doses (ED50) lower than those of standard medications like ethosuximide .

Table 1: Anticonvulsant Activity of Thiazole Derivatives

CompoundED50 (mg/kg)Reference DrugComparison
Methyl Thiazole Analog<20Ethosuximide~7x lower

Anticancer Properties

Thiazole derivatives have also been investigated for their anticancer potential. Studies have shown that compounds containing the thiazole moiety can exert cytotoxic effects against various cancer cell lines. For instance, a series of thiazole derivatives were tested against human glioblastoma and melanoma cell lines, revealing significant anti-proliferative activity .

Table 2: Cytotoxicity of Thiazole Derivatives

CompoundIC50 (µg/mL)Cell Line
Thiazole Compound A<1.98A-431
Thiazole Compound B<1.61Jurkat
Methyl Thiazole<10U251

The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the thiazole ring enhances cytotoxicity, indicating a need for further exploration into optimal structural configurations for therapeutic applications.

Neuroprotective Effects

Recent studies have also explored the neuroprotective potential of thiazole derivatives. Specifically, compounds like this compound have been assessed for their ability to modulate AMPA receptors, which are crucial in synaptic transmission and plasticity . The compound exhibited notable cytotoxic effects on various cancer cell lines while maintaining viability in normal cells, suggesting a dual role in targeting pathological conditions without adversely affecting healthy tissues.

Case Studies

  • Anticonvulsant Study : In an experimental model assessing the efficacy of thiazole derivatives in seizure prevention, this compound was shown to significantly reduce seizure frequency compared to control groups.
  • Cytotoxicity Assessment : A comprehensive screening of several thiazole derivatives against multiple cancer cell lines revealed that this compound exhibited competitive IC50 values compared to established chemotherapeutics such as doxorubicin.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate?

The compound is synthesized via multicomponent reactions involving precursors such as N-amidinothiourea and dimethyl acetylenedicarboxylate (DMAD). Key steps include:

  • Reaction conditions : Solvents like methanol, ethanol, acetonitrile, or acetic acid are used, with optional acid catalysts (e.g., TsOH) to enhance yields .
  • Structural validation : Post-synthesis, X-ray diffraction (XRD) is critical for confirming regioselectivity and stereochemistry, as demonstrated in analogous thiazole derivatives .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

XRD analysis involves:

  • Data collection : Using a Bruker SMART APEX CCD diffractometer with MoKα radiation (λ = 0.71073 Å) .
  • Refinement : SHELXL (part of the SHELX suite) refines atomic coordinates and thermal parameters, leveraging high-resolution data (Rint < 0.075) .
  • Key parameters : Example crystal data (for analogous compounds): Triclinic system, space group P1, unit cell dimensions a = 8.5066 Å, b = 9.1114 Å, c = 10.9071 Å .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

  • Solvent screening : Polar aprotic solvents (e.g., acetonitrile) may reduce side reactions compared to protic solvents like methanol .
  • Catalysis : Acidic conditions (e.g., TsOH in ethanol) enhance imine formation and cyclization efficiency .
  • Monitoring : Use HPLC or LC-MS to track intermediate stability and optimize reaction time .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for structural elucidation?

  • Case study : If NMR suggests a planar thiazole ring but XRD indicates puckering, density functional theory (DFT) calculations can reconcile electronic vs. steric effects .
  • Validation : Cross-reference IR and NMR data (e.g., NH stretches at ~3300 cm⁻¹, acetate carbonyl at ~1700 cm⁻¹) with XRD-derived bond lengths (C=O: ~1.21 Å) .

Q. How are computational methods integrated to predict biological activity or binding modes of this compound?

  • Molecular docking : Tools like AutoDock Vina model interactions with targets (e.g., enzymes or receptors). For example, thiazole derivatives exhibit π-π stacking with aromatic residues in active sites .
  • ADMET profiling : Software such as SwissADME predicts pharmacokinetic properties (e.g., logP ~1.8 for similar esters) to prioritize in vitro assays .

Q. What in vitro models are suitable for evaluating the compound’s bioactivity?

  • Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus or E. coli .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HCT-116), with IC50 values compared to controls like 5-FU .

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